2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, an oxoethyl group, and a hydroxycyclohexyl-ethynyl benzoate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its cytotoxic effects on cancer cells, particularly in the ablation of HeLa cells.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) under light irradiation, leading to the destruction of cancer cells . The compound’s unique structure allows it to overcome aggregation-caused quenching (ACQ) and exhibit aggregation-induced emission (AIE) properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethanol: A simpler compound with a bromophenyl group and an ethanol moiety.
4,4’-Dibromobenzophenone: Contains two bromophenyl groups attached to a benzophenone core.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: A pyridine-based compound with bromophenyl groups.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to act as a photosensitizer with AIE properties further distinguishes it from other similar compounds.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[2-(1-hydroxycyclohexyl)ethynyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO4/c24-20-10-8-18(9-11-20)21(25)16-28-22(26)19-6-4-17(5-7-19)12-15-23(27)13-2-1-3-14-23/h4-11,27H,1-3,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIFNHXQYWWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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